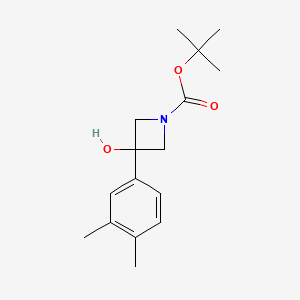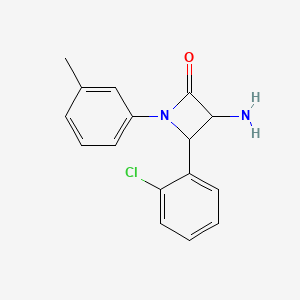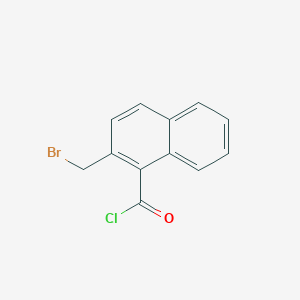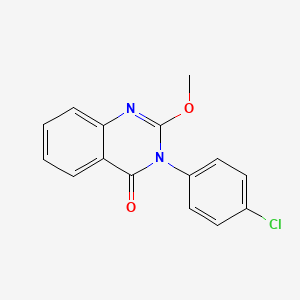
Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(3,4-diméthylphényl)-3-hydroxyazétidine-1-carboxylate de tert-butyle est un composé organique appartenant à la classe des azétidines. Les azétidines sont des hétérocycles à quatre chaînons contenant de l'azote. Ce composé est caractérisé par la présence d'un groupe ester tert-butyle, d'un groupe hydroxyle et d'un groupe diméthylphényle attaché au cycle azétidine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(3,4-diméthylphényl)-3-hydroxyazétidine-1-carboxylate de tert-butyle implique généralement les étapes suivantes :
Formation du cycle azétidine : Le cycle azétidine peut être synthétisé par des réactions de cyclisation impliquant des précurseurs appropriés. Par exemple, une méthode courante implique la réaction d'un β-aminoalcool avec un électrophile approprié dans des conditions basiques pour former le cycle azétidine.
Introduction du groupe hydroxyle : Le groupe hydroxyle peut être introduit par des réactions d'hydroxylation. Cela peut être réalisé en utilisant des agents oxydants tels que le tétroxyde d'osmium ou le permanganate de potassium.
Attachement du groupe diméthylphényle : Le groupe diméthylphényle peut être introduit par des réactions d'alkylation de Friedel-Crafts. Cela implique la réaction du cycle azétidine avec un halogénure de diméthylphényle en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium.
Estérification : L'étape finale implique l'estérification du groupe acide carboxylique avec l'alcool tert-butylique en présence d'un catalyseur acide tel que l'acide sulfurique.
Méthodes de production industrielle
La production industrielle du 3-(3,4-diméthylphényl)-3-hydroxyazétidine-1-carboxylate de tert-butyle peut impliquer des voies de synthèse similaires mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu, de synthèses automatisées et de techniques de purification pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle du composé peut subir une oxydation pour former une cétone. Les agents oxydants courants comprennent le trioxyde de chrome et le chlorochromate de pyridinium.
Réduction : Le composé peut subir des réactions de réduction pour former les alcools ou les amines correspondants. Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont couramment utilisés.
Substitution : Le groupe ester tert-butyle peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile. Les réactifs courants comprennent les halogénures d'alkyle et les nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome, chlorochromate de pyridinium, tétroxyde d'osmium.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Halogénures d'alkyle, amines, thiols.
Principaux produits formés
Oxydation : Formation de cétones.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation d'azétidines substituées avec divers groupes fonctionnels.
Applications de la recherche scientifique
Le 3-(3,4-diméthylphényl)-3-hydroxyazétidine-1-carboxylate de tert-butyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouveaux mécanismes.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéines-ligands. Ses caractéristiques structurales en font un candidat potentiel pour la conception et le développement de médicaments.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action du 3-(3,4-diméthylphényl)-3-hydroxyazétidine-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle et le cycle azétidine peuvent former des liaisons hydrogène et d'autres interactions avec les protéines et les enzymes, conduisant à l'inhibition ou à la modulation de leur activité. Le groupe diméthylphényle peut améliorer l'affinité de liaison du composé et sa spécificité pour certaines cibles.
Applications De Recherche Scientifique
Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group and the azetidine ring can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(3,4-diméthylphényl)-2-azétidine-carboxylate de tert-butyle : Structure similaire mais dépourvue du groupe hydroxyle.
3-(3,4-diméthylphényl)-3-azétidine-carboxylate de tert-butyle : Structure similaire mais dépourvue du groupe hydroxyle et ayant un motif de substitution différent.
Unicité
Le 3-(3,4-diméthylphényl)-3-hydroxyazétidine-1-carboxylate de tert-butyle est unique en raison de la présence du groupe hydroxyle, qui peut participer à diverses réactions chimiques et interactions. Cela en fait un composé polyvalent utilisable dans différents domaines de la recherche et de l'industrie.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO3/c1-11-6-7-13(8-12(11)2)16(19)9-17(10-16)14(18)20-15(3,4)5/h6-8,19H,9-10H2,1-5H3 |
Clé InChI |
TWJAGQSWQHBAMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(CN(C2)C(=O)OC(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(1-Phenylethyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B11842581.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)


![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)



